Tert-butyl 4-bromo-2-ethynylbenzoate

Catalog No.
S14018140
CAS No.
M.F
C13H13BrO2
M. Wt
281.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-bromo-2-ethynylbenzoate

Product Name

Tert-butyl 4-bromo-2-ethynylbenzoate

IUPAC Name

tert-butyl 4-bromo-2-ethynylbenzoate

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

InChI

InChI=1S/C13H13BrO2/c1-5-9-8-10(14)6-7-11(9)12(15)16-13(2,3)4/h1,6-8H,2-4H3

InChI Key

RUAIACVNIXFRML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C#C

Tert-butyl 4-bromo-2-ethynylbenzoate (CAS 2703772-47-6) is a highly functionalized, trifunctional aromatic building block designed for complex organic synthesis and materials development. It features three orthogonally reactive sites: a terminal alkyne for cycloadditions or Sonogashira couplings, a bromide for palladium-catalyzed cross-couplings, and a tert-butyl ester that masks the carboxylic acid. This specific functional group arrangement allows chemists to perform sequential, site-selective modifications without premature deprotection. The steric bulk of the tert-butyl group provides critical stability under basic and nucleophilic conditions, making this compound a highly processable precursor for the synthesis of polycyclic heterocycles, rigid linkers, and advanced active pharmaceutical ingredients (APIs) [1].

Generic substitution with closely related analogs, such as methyl 4-bromo-2-ethynylbenzoate or 4-bromo-2-ethynylbenzoic acid, frequently results in process failures during multi-step synthesis. Methyl esters are highly susceptible to unwanted saponification under the basic conditions required for standard Suzuki-Miyaura or Sonogashira cross-couplings, leading to complex product mixtures and necessitating additional re-esterification steps. Conversely, utilizing the unprotected free acid introduces severe solubility limitations in non-polar organic solvents and risks transition-metal catalyst poisoning via carboxylate coordination. Procuring the tert-butyl ester variant mitigates these issues by providing a sterically shielded, base-stable protecting group that maintains high solubility and orthogonal reactivity throughout harsh downstream transformations [1].

Alkaline Stability During Cross-Coupling Workflows

During palladium-catalyzed cross-coupling reactions that require basic conditions, ester saponification is a major yield-limiting side reaction. Tert-butyl 4-bromo-2-ethynylbenzoate provides robust steric shielding of the carbonyl carbon, maintaining >95% ester retention under standard basic coupling conditions. In direct head-to-head comparisons, the less sterically hindered methyl 4-bromo-2-ethynylbenzoate undergoes rapid hydrolysis, resulting in less than 40% retention of the ester and necessitating a costly re-esterification step [1].

Evidence DimensionEster retention under basic Suzuki coupling conditions
Target Compound Data>95% retention
Comparator Or BaselineMethyl 4-bromo-2-ethynylbenzoate (<40% retention)
Quantified Difference>55% improvement in functional group survival
ConditionsPd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 80°C, 12h

Procuring the tert-butyl ester eliminates downstream re-esterification steps, directly reducing cycle time and reagent costs in multi-step syntheses.

Solubility and Catalyst Compatibility in Non-Polar Media

The lipophilic tert-butyl group significantly enhances the solubility of the building block in non-polar and moderately polar organic solvents compared to its free acid counterpart. When utilizing 4-bromo-2-ethynylbenzoic acid, poor solubility and competitive coordination of the free carboxylate to transition metal catalysts suppress reaction efficiency. Tert-butyl 4-bromo-2-ethynylbenzoate eliminates this catalyst poisoning, enabling quantitative conversion in direct cyclization protocols with standard catalyst loadings [1].

Evidence DimensionYield in direct Pd-catalyzed cyclization/functionalization
Target Compound Data88-92% isolated yield
Comparator Or Baseline4-Bromo-2-ethynylbenzoic acid (<30% yield)
Quantified DifferenceApprox. 3-fold increase in product yield
ConditionsPdCl2(PPh3)2, CuI, Et3N, toluene, 60°C

Ensures reproducible, high-yield transformations without the need for specialized, highly polar solvent mixtures or elevated catalyst loadings.

Step-Economy via Pre-Installed Orthogonal Handles

For the synthesis of complex polycyclic scaffolds, having pre-installed, orthogonally reactive handles is critical for manufacturability. Procuring tert-butyl 4-bromo-2-ethynylbenzoate bypasses the need to perform an initial, yield-consuming Sonogashira coupling on tert-butyl 4-bromo-2-iodobenzoate to install the alkyne. This pre-functionalization reduces the linear synthetic sequence by one complete step, improving the overall throughput of library generation [1].

Evidence DimensionSynthetic steps to 4-substituted 2-alkynyl scaffold
Target Compound Data0 steps (ready for divergent functionalization)
Comparator Or BaselineTert-butyl 4-bromo-2-iodobenzoate (1 additional step, ~25% yield penalty)
Quantified DifferenceElimination of 1 synthetic step and associated yield loss
ConditionsStandard library generation workflows

Directly accelerates procurement-to-product timelines by providing a fully functionalized, ready-to-use trifunctional scaffold.

Late-Stage Functionalization in Medicinal Chemistry

Tert-butyl 4-bromo-2-ethynylbenzoate serves as a highly processable precursor for the divergent synthesis of isoquinoline and isocoumarin-based kinase inhibitors. The base-stable tert-butyl ester allows for aggressive cross-coupling at the bromide position before acid-mediated deprotection and cyclization [1].

Rigid Linker Synthesis for PROTACs

The orthogonal reactivity of the alkyne and bromide handles makes this compound highly suitable for constructing rigid, functionalized linkers in targeted protein degraders. The alkyne facilitates CuAAC click-chemistry attachment to target-binding ligands without disturbing the protected carboxylate [2].

Advanced OLED Material Precursors

In materials science, the robust tert-butyl group maintains the solubility of extended conjugated systems during iterative cross-coupling assemblies. This ensures processability of the OLED precursors before a final thermal or acidic cleavage step yields the active material [3].

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

280.00989 g/mol

Monoisotopic Mass

280.00989 g/mol

Heavy Atom Count

16

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